molecular formula C9H5BrN2O B12887524 2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile

2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile

Cat. No.: B12887524
M. Wt: 237.05 g/mol
InChI Key: VUTQAVYHCRLAHA-UHFFFAOYSA-N
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Description

2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the benzoxazole ring and a nitrile group attached to the acetonitrile moiety. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the benzoxazole ring. The resulting intermediate is then reacted with acetonitrile under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzoxazole derivatives.

    Oxidation Reactions: Formation of oxides or hydroxylated products.

    Reduction Reactions: Formation of amines or reduced benzoxazole derivatives.

    Coupling Reactions: Formation of more complex benzoxazole-based structures.

Scientific Research Applications

2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development, particularly for anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile is primarily based on its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression, making them potential candidates for therapeutic applications .

Comparison with Similar Compounds

    2-(Benzo[d]oxazol-2-yl)acetonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Bromobenzoxazole: Lacks the acetonitrile group, affecting its chemical properties and applications.

    2-(4-Chlorobenzo[d]oxazol-2-yl)acetonitrile:

Uniqueness: 2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

2-(4-bromo-1,3-benzoxazol-2-yl)acetonitrile

InChI

InChI=1S/C9H5BrN2O/c10-6-2-1-3-7-9(6)12-8(13-7)4-5-11/h1-3H,4H2

InChI Key

VUTQAVYHCRLAHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)CC#N

Origin of Product

United States

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